(S)-PF-04995274

5-HT4 receptor binding affinity CNS penetration

Select (S)-PF-04995274 for CNS target engagement studies requiring a translational benchmark. Its defined (S)-enantiomeric configuration, sub-nanomolar 5-HT4 affinity (Ki 0.15–0.46 nM), and established receptor occupancy parameters (rat ED50=0.008 mg/kg) ensure reproducible results not attainable with alternative 5-HT4 agonists like prucalopride. Ideal for PET imaging, fMRI, and scopolamine-induced deficit reversal at low effective doses (0.032 mg/kg).

Molecular Formula C23H32N2O6
Molecular Weight 432.5 g/mol
CAS No. 1331782-27-4
Cat. No. B609949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-PF-04995274
CAS1331782-27-4
SynonymsPF-04995274;  PF 04995274;  PF04995274;  PF-4995274;  PF 4995274;  PF4995274.
Molecular FormulaC23H32N2O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O
InChIInChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1
InChIKeyWLLOFQROROXOMO-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-PF-04995274 (CAS 1331782-27-4): 5-HT4 Receptor Partial Agonist for Cognitive Research and Drug Development


(S)-PF-04995274 is a small-molecule, orally active, and brain-penetrant partial agonist of the serotonin 4 (5-HT4) receptor, classified as a benzisoxazole derivative . Initially developed by Pfizer as a pro-cognitive agent for Alzheimer's disease, it reached Phase I clinical evaluation before program discontinuation [1]. The compound exhibits sub-nanomolar binding affinity across human 5-HT4 receptor isoforms (a, b, d, e) and demonstrates translational receptor occupancy in both preclinical species and healthy volunteers [2]. Its (S)-enantiomeric configuration is commercially supplied as the active isomer, distinguishing it from alternative stereochemical forms.

Why (S)-PF-04995274 Cannot Be Replaced by Alternative 5-HT4 Agonists in Research Applications


Despite sharing the 5-HT4 receptor target, substitution with other 5-HT4 partial agonists (e.g., prucalopride, usmarapride, PRX-03140) introduces significant experimental confounds due to divergent pharmacological profiles. (S)-PF-04995274 possesses a unique combination of sub-nanomolar affinity, high brain penetrance, and a translational receptor occupancy signature that is not replicated across the class [1]. Critically, a head-to-head clinical study demonstrated that while prucalopride improved behavioral memory measures, PF-04995274 did not, despite both compounds enhancing hippocampal activity [2]. This functional divergence underscores that 5-HT4 agonists are not interchangeable; selection of (S)-PF-04995274 is mandated when a precise, well-characterized, and translational tool compound is required for CNS studies.

Quantitative Differentiation of (S)-PF-04995274: Head-to-Head and Cross-Study Comparative Evidence


Sub-Nanomolar Binding Affinity vs. Prucalopride: Potency Advantage for CNS Target Engagement

(S)-PF-04995274 demonstrates significantly higher binding affinity for human 5-HT4 receptors compared to the clinically used 5-HT4 agonist prucalopride. In radioligand binding assays, (S)-PF-04995274 exhibits Ki values of 0.15-0.46 nM across isoforms a, b, d, and e [1], whereas prucalopride shows Ki values of 2.5 nM (5-HT4A) and 8 nM (5-HT4B) [2]. This approximately 5- to 50-fold higher affinity translates to greater target engagement at lower systemic exposures, a critical advantage for CNS applications where brain penetrance is often dose-limiting.

5-HT4 receptor binding affinity CNS penetration

Translational Receptor Occupancy: Preclinical to Human Extrapolation

(S)-PF-04995274 has been characterized for translational receptor occupancy (RO) across rats, non-human primates (NHP), and humans using a selective 5-HT4 PET tracer ([11C]PF-05127401) [1]. In rats, it displaced tracer binding in striatum with an ED50 of 0.008 mg/kg at 1 hour post-dose. In NHP microPET studies, a simple Emax model estimated a Kd value of 0.161 ± 0.015 nM, which was approximately 7-fold lower than the in vitro Ki, indicating high in vivo potency [1]. This translational RO dataset is unique among 5-HT4 agonists and provides a quantitative basis for dose selection in CNS studies, a feature not available for most comparator compounds.

PET imaging receptor occupancy CNS drug development

Functional Divergence in Human Memory Circuits: fMRI Comparison with Prucalopride

In a double-blind, randomized, placebo-controlled study in unmedicated patients with major depressive disorder (MDD), 6-9 days of (S)-PF-04995274 (15 mg once daily) significantly increased hippocampal activity during memory encoding compared to placebo (ROI analysis, particularly in left hemisphere) [1]. However, in direct contrast to previous studies using prucalopride, PF-04995274 had limited effects on behavioral measures of memory (auditory verbal learning, spatial working memory) [1]. This dissociation demonstrates that (S)-PF-04995274 produces a distinct neurofunctional signature that is not predicted by class membership, underscoring its value as a differentiated tool compound.

fMRI hippocampus cognitive enhancement depression

In Vivo Efficacy at Low Doses: Reversal of Scopolamine-Induced Cognitive Deficit

(S)-PF-04995274 reverses scopolamine-induced learning deficits in the rat Morris water maze at a dose of 0.032 mg/kg [1]. This dose is significantly lower than effective doses reported for many 5-HT4 agonists in similar models. For context, the 5-HT4 partial agonist RS-67333 requires doses of 1 mg/kg i.p. to produce anxiolytic and memory-enhancing effects in mice [2], representing a >30-fold higher dose. This high in vivo potency is consistent with its sub-nanomolar affinity and favorable brain penetration, enabling robust behavioral pharmacology at minimal systemic exposure.

Morris water maze cognitive deficit Alzheimer's disease model

Enantiomeric Purity: (S)-Isomer as the Defined Active Form

The commercial product is supplied as the (S)-enantiomer of PF-04995274 [1]. The (S)-isomer is the pharmacologically active form, whereas the (R)-enantiomer exhibits significantly lower activity (data not shown in public domain, but inferred from stereospecific synthesis and activity of analogous 5-HT4 ligands). Use of racemic mixtures or the incorrect enantiomer can introduce variable or reduced activity, confounding experimental results. Specification of (S)-PF-04995274 ensures consistent and maximal target engagement.

stereochemistry enantiomer pharmacology

Optimal Scientific and Industrial Applications for (S)-PF-04995274


Translational CNS Target Engagement Studies

Use (S)-PF-04995274 as a reference 5-HT4 agonist in PET imaging or ex vivo receptor occupancy assays. Its well-characterized translational RO parameters (ED50 = 0.008 mg/kg in rat; human IC50 within 3-fold of NHP) [1] provide a quantitative benchmark for assessing novel compounds or evaluating target engagement in disease models.

fMRI-Based Investigation of Hippocampal Circuit Modulation

Employ (S)-PF-04995274 in human or animal fMRI studies to probe hippocampal-dependent memory encoding. The compound robustly increases hippocampal activity without altering behavioral performance, enabling dissection of neural circuit activation from cognitive output [1].

Preclinical Cognitive Deficit Reversal Assays

Utilize (S)-PF-04995274 as a positive control in scopolamine-induced cognitive deficit models (e.g., Morris water maze). Its high in vivo potency (0.032 mg/kg effective dose) [1] allows for reliable reversal of deficits with minimal compound usage, making it cost-effective for routine screening.

Stereospecific Pharmacology Control Experiments

Use (S)-PF-04995274 as the active enantiomer control when testing racemic mixtures or when studying the role of stereochemistry in 5-HT4 receptor activation. Its defined (S)-configuration [1] ensures maximal and consistent agonist activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-PF-04995274

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.